(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the allyl group (3-carbon chain attached to the molecule via a double bond) and the sulfamoyl group (SO2NH2) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The benzo[d]thiazole core of the molecule is a planar, aromatic system, which allows for efficient π-π overlap . This could confer stability to the molecule and influence its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzo[d]thiazole derivatives are known to participate in a variety of reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .Scientific Research Applications
Chemical Reactivity and Synthesis
- β-Arylthio- and β-allylthioalkylcarbenes, generated from ketones, demonstrate novel cyclic ylides formation by intramolecular electrophilic addition, leading to diverse rearrangements and the synthesis of cyclopropyl sulfides and tetrahydrothiophenes (Ojima & Kondo, 1973).
- Intramolecular Diels-Alder reactions have been utilized for the synthesis of cyclic sulfonamides, highlighting the versatility of sulfonamide groups in facilitating complex molecular architectures (Greig, Tozer, & Wright, 2001).
Biological and Medicinal Applications
- Thiazole derivatives, including sulfonamides, have demonstrated a wide range of biological activities, such as antimicrobial, antiretroviral, and anticancer properties, underscoring their importance in medicinal chemistry (Chhabria et al., 2016).
- Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, and anticancer activity, indicating the potential of sulfonamide derivatives in the development of novel chemotherapeutic agents (González-Álvarez et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDBUJADUMAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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